molecular formula C18H16N2OS2 B2891908 3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 896356-18-6

3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No. B2891908
CAS RN: 896356-18-6
M. Wt: 340.46
InChI Key: BKEIIWDFBNJQHT-UHFFFAOYSA-N
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Description

3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, also known as MTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTB belongs to the class of thiazole-based compounds and is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Materials Science and Supramolecular Chemistry

One of the notable applications of thiazol-2-yl benzamide derivatives lies in the field of materials science, particularly in the development of supramolecular gelators. For instance, N-(thiazol-2-yl)benzamide derivatives have been explored for their gelation behavior. The study demonstrated the crucial role of methyl functionality and S⋯O interaction in determining gelation/non-gelation behavior. This research underscores the significance of crystal engineering approaches in understanding and designing new supramolecular materials (Yadav & Ballabh, 2020).

Organic Synthesis

In organic synthesis, derivatives of the compound have been utilized to innovate synthetic methodologies. For example, the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides highlights a cleaner, efficient, and faster method for producing such compounds via microwave irradiation. This process represents a significant advancement over traditional thermal heating methods, offering a greener alternative in the synthesis of complex molecules (Saeed, 2009).

Medicinal Chemistry and Anticancer Activity

The exploration of thiazol-2-yl benzamide derivatives extends into medicinal chemistry, particularly in the search for new anticancer agents. A study on microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising in vitro anticancer activity against various human cancer cell lines. This research highlights the potential of such compounds in the development of novel anticancer therapies (Tiwari et al., 2017).

Antimicrobial Activity

Thiazol-2-yl benzamide derivatives have also been investigated for their antimicrobial properties. Research into new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing the 1,2,3-triazole moiety has uncovered compounds with significant antimicrobial potential. Such studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and other pathogens (Abdelriheem et al., 2017).

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-12-6-8-13(9-7-12)16-11-23-18(19-16)20-17(21)14-4-3-5-15(10-14)22-2/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEIIWDFBNJQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

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